![molecular formula C27H28N6O2S B2826550 2-((9-(4-丁氧基苯基)吡唑并[1,5-a][1,2,4]噻唑并[3,4-c]嘧啶-3-基)硫)-N-乙基-N-苯基乙酰胺 CAS No. 1223958-66-4](/img/no-structure.png)

2-((9-(4-丁氧基苯基)吡唑并[1,5-a][1,2,4]噻唑并[3,4-c]嘧啶-3-基)硫)-N-乙基-N-苯基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

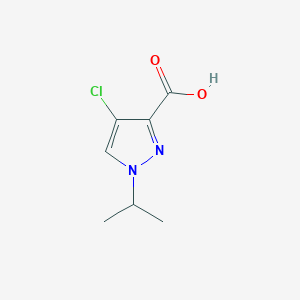

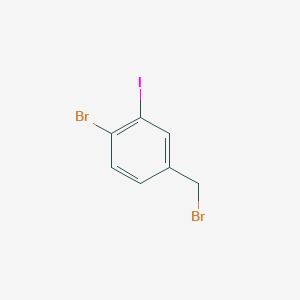

The compound “2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-ethyl-N-phenylacetamide” is a small molecule featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It has a molecular formula of C28H30N6O2S, an average mass of 514.642 Da, and a mono-isotopic mass of 514.215088 Da .

Synthesis Analysis

The synthesis of this compound involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The key starting material pyrazolopyrimidine was obtained by treatment of the formimidate derivative with hydrazine hydrate in ethanol .Molecular Structure Analysis

The molecular structure of this compound includes a 6-substituted amino moiety together with N7 in roscovitine replaced by an N arylglycyl moiety in all the proposed compounds. This glycyl group is responsible for the 2 essential hydrogen bonds with Leu83 in most of the compounds .Chemical Reactions Analysis

The compound has shown significant inhibitory activity with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM .Physical And Chemical Properties Analysis

The compound has a molecular formula of C28H30N6O2S, an average mass of 514.642 Da, and a mono-isotopic mass of 514.215088 Da .科学研究应用

抗菌应用

- 抗菌潜力:包含吡唑并、三唑并和噻二唑部分与查询化学物质类似的化合物已表现出有效的抗菌活性。例如,具有吡唑并和三唑并结构的化合物对革兰氏阳性细菌(如金黄色葡萄球菌和蜡样芽孢杆菌)和革兰氏阴性细菌(如大肠杆菌和铜绿假单胞菌)表现出显着的活性 (Abdel-Mohsen 等人,2016 年)。此外,一些三唑并[1,5-a]嘧啶和苯并[d]咪唑衍生物表现出抗菌和抗真菌活性 (El-Hashash 等人,2012 年)。

杀虫应用

- 杀虫功效:与查询化合物类似,包含噻二唑部分的各种杂环被合成并对棉铃虫等害虫表现出显着的杀虫特性,斜纹夜蛾 (Fadda 等人,2017 年)。这些化合物可能是开发新杀虫剂的潜在候选物。

抗癌特性

- 潜在抗癌活性:吡唑并[1,5-a]嘧啶和三唑并[1,5-a]嘧啶等相关化合物已对其抗癌活性进行了评估。一些衍生物对各种癌细胞系表现出有希望的结果,表明在癌症治疗中具有潜在用途 (Shaaban 等人,2008 年)。

镇痛和抗炎应用

- 镇痛和抗炎特性:与目标化合物密切相关的吡唑并[1,5-a]嘧啶衍生物被发现具有出色的镇痛和抗炎活性。这表明它们在开发新的止痛药和抗炎药方面具有潜在应用 (Shaaban 等人,2008 年)。

酶抑制

- 酶抑制剂应用:具有类似结构的化合物已被证明可以作为酶抑制剂。例如,吡唑并[4,3-e]1,2,4-三唑并[1,5-c]嘧啶对 A2a 腺苷受体表现出有效且选择性的抑制作用,该酶与帕金森病等神经退行性疾病有关 (Baraldi 等人,1996 年)。这突出了这些化合物在神经学研究和药物开发中的潜力。

作用机制

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Mode of Action

Similar compounds have been found to interact with their targets through specific interactions with different target receptors . More research is needed to determine the exact mode of action of this specific compound.

Biochemical Pathways

Compounds with similar structures have been found to affect multiple biochemical pathways due to their diverse pharmacological activities . More research is needed to determine the exact biochemical pathways affected by this specific compound.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . More research is needed to determine the exact ADME properties of this specific compound and their impact on its bioavailability.

Result of Action

Similar compounds have been found to exhibit significant inhibitory activity . More research is needed to determine the exact molecular and cellular effects of this specific compound’s action.

Action Environment

Similar compounds have been found to react with multiple reactive oxygen species including hydrogen peroxide, hydroxyl radicals, and peroxynitrite . More research is needed to determine how environmental factors influence the action, efficacy, and stability of this specific compound.

未来方向

The compound has shown potent dual activity against the examined cell lines and CDK2, and thus, it has been selected for further investigations . In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-ethyl-N-phenylacetamide' involves the synthesis of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl intermediate, followed by the thiolation of the intermediate and subsequent coupling with N-ethyl-N-phenylacetamide.", "Starting Materials": [ "4-butoxyaniline", "2-chloroacetyl chloride", "hydrazine hydrate", "sodium hydroxide", "ethyl acetate", "thiophenol", "N-ethyl-N-phenylacetamide", "triethylamine", "dimethylformamide", "N,N'-dicyclohexylcarbodiimide", "4-dimethylaminopyridine" ], "Reaction": [ "Step 1: Synthesis of 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "a. Dissolve 4-butoxyaniline (1.0 eq) in ethyl acetate and add sodium hydroxide (1.2 eq) to the solution.", "b. Add 2-chloroacetyl chloride (1.1 eq) dropwise to the solution and stir for 2 hours at room temperature.", "c. Add hydrazine hydrate (1.2 eq) to the reaction mixture and stir for 4 hours at room temperature.", "d. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "e. Purify the product by column chromatography to obtain 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine.", "Step 2: Synthesis of 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol", "a. Dissolve 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine (1.0 eq) in dimethylformamide.", "b. Add thiophenol (1.2 eq) and triethylamine (1.2 eq) to the solution and stir for 6 hours at room temperature.", "c. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "d. Purify the product by column chromatography to obtain 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol.", "Step 3: Synthesis of 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-ethyl-N-phenylacetamide", "a. Dissolve 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol (1.0 eq) and N-ethyl-N-phenylacetamide (1.2 eq) in dimethylformamide.", "b. Add N,N'-dicyclohexylcarbodiimide (1.2 eq) and 4-dimethylaminopyridine (0.1 eq) to the solution and stir for 12 hours at room temperature.", "c. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "d. Purify the product by column chromatography to obtain 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-ethyl-N-phenylacetamide." ] } | |

CAS 编号 |

1223958-66-4 |

分子式 |

C27H28N6O2S |

分子量 |

500.62 |

IUPAC 名称 |

2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-ethyl-N-phenylacetamide |

InChI |

InChI=1S/C27H28N6O2S/c1-3-5-17-35-22-13-11-20(12-14-22)23-18-24-26-28-29-27(32(26)15-16-33(24)30-23)36-19-25(34)31(4-2)21-9-7-6-8-10-21/h6-16,18H,3-5,17,19H2,1-2H3 |

InChI 键 |

JOCUVCDJZHYFBC-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)N(CC)C5=CC=CC=C5)C3=C2 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

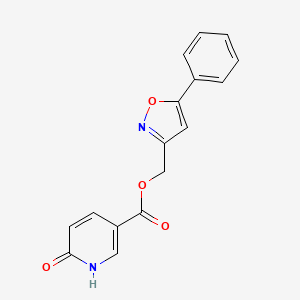

![1-(furan-2-ylmethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2826474.png)

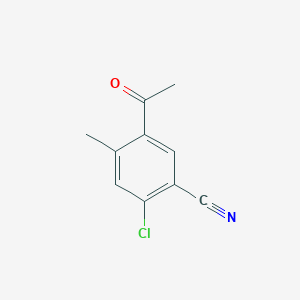

![2-(4-(methylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2826483.png)

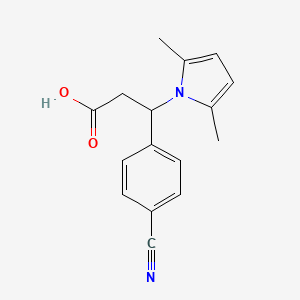

![N-(3-chloro-4-methoxyphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2826486.png)

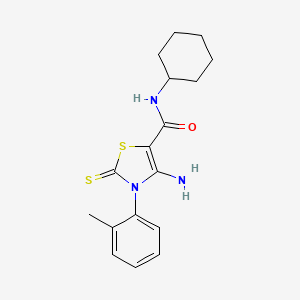

![Ethyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2826489.png)